N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide
Description
N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring and an acetamide group
Properties
CAS No. |
61838-79-7 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2,3,3-trimethyl-4-naphthalen-1-yl-4-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-13(21)20-19(4,5)18(2,3)17(22)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,1-5H3,(H,20,21) |
InChI Key |
VBUSYJNLVQYZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide typically involves multiple steps, including the formation of the naphthalene ring and subsequent functionalization to introduce the acetamide group. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the acyl group onto the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
